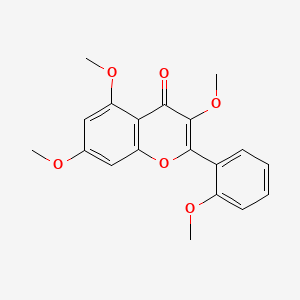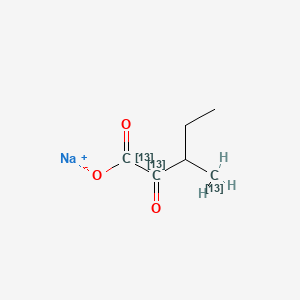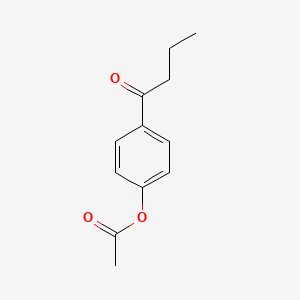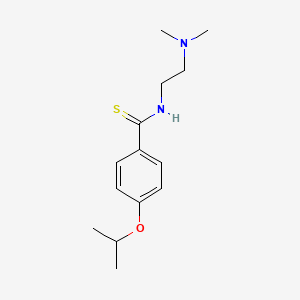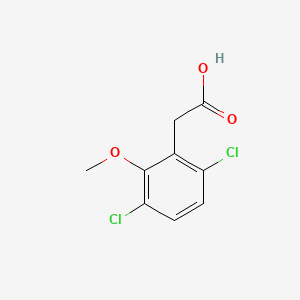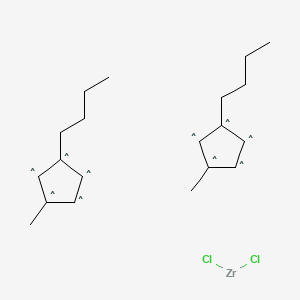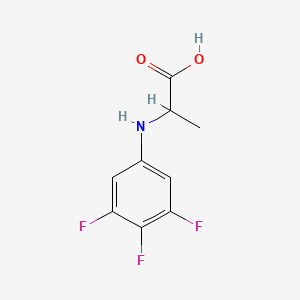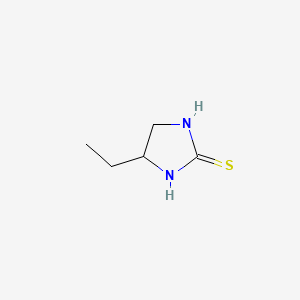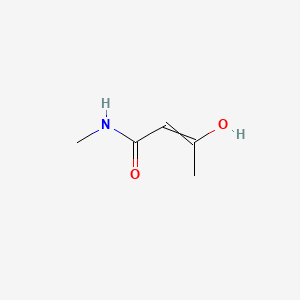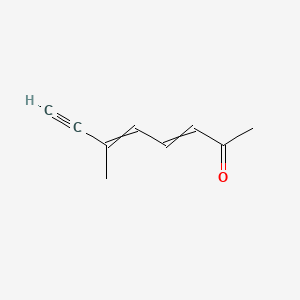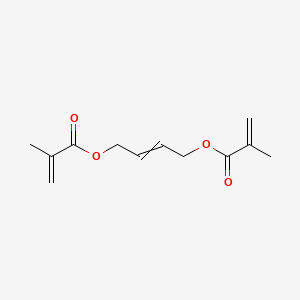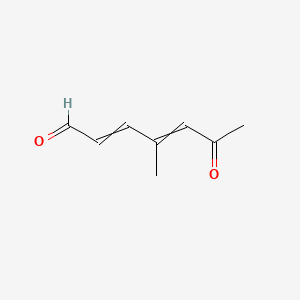
Calcium stibenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Calcium antimonate can be synthesized through several methods. One common synthetic route involves reacting calcium chloride with sodium antimonate, followed by hydrothermal treatment to form the desired calcium antimonate . Another method used by ancient Egyptian glassmakers involved mixing antimony oxides (( \text{Sb}_2 \text{O}_3 ) or ( \text{Sb}_2 \text{O}_5 )) with calcium carbonates and heating the mixture between 1000 and 1100°C .
Analyse Chemischer Reaktionen
Calcium antimonate is a stable compound under normal conditions but can react with strong acids to produce antimony oxides, which have potential health risks . It undergoes thermal decomposition when heated and is generally non-reactive with most other compounds under normal conditions . The major products formed from its reactions with strong acids are antimony oxides .
Wissenschaftliche Forschungsanwendungen
Calcium antimonate has a broad spectrum of applications in scientific research and industry. Due to its high refractive index, it is often used as a pigment in paints, coatings, and plastics to increase their whiteness and opacity . It is also employed as a flame retardant in certain types of plastics . In the ceramic industry, calcium antimonate is used as an opacifying agent, rendering ceramic materials less transparent and more aesthetically pleasing . Additionally, it is used in the production of certain types of glass, particularly enamel and antimony glass .
Wirkmechanismus
The mechanism by which calcium antimonate exerts its effects is primarily through its physical properties, such as its high refractive index and opacity. These properties make it effective as a pigment and opacifying agent in various materials . The molecular targets and pathways involved are related to its interaction with light and its ability to scatter and reflect light, thereby increasing the opacity and whiteness of the materials it is used in .
Vergleich Mit ähnlichen Verbindungen
Calcium antimonate can be compared with other antimonate compounds such as sodium antimonate (( \text{NaSbO}_3 )), magnesium antimonate (( \text{MgSb}_2 \text{O}_6 )), and lead antimonate (( \text{Pb}_2 \text{Sb}_2 \text{O}_7 )). Each of these compounds has unique properties and applications. For instance, sodium antimonate has the ilmenite structure and is used in different industrial applications . Magnesium antimonate has the trirutile structure and is used in specialized ceramics . Calcium antimonate’s uniqueness lies in its high refractive index and its use as an opacifying agent in various industries .
Eigenschaften
Molekularformel |
CaO6Sb2 |
|---|---|
Molekulargewicht |
379.59 g/mol |
IUPAC-Name |
calcium;oxido(dioxo)-λ5-stibane |
InChI |
InChI=1S/Ca.6O.2Sb/q+2;;;;;2*-1;; |
InChI-Schlüssel |
FDVXWXFNALMJCT-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Sb](=O)=O.[O-][Sb](=O)=O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


